

Diisopropylamine: A Cornerstone Precursor in Modern Chemical Synthesis

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Compound of Interest

Compound Name: Diisopropylamine

Cat. No.: B044863

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine (DIPA), a secondary amine with the chemical formula $[(CH_3)_2CH]_2NH$, is a versatile and widely utilized precursor in the synthesis of a diverse array of chemical compounds.^{[1][2]} Its sterically hindered nature and moderate basicity make it an indispensable building block in the pharmaceutical, agrochemical, and specialty chemical industries.^[3] This technical guide provides a comprehensive overview of the role of **diisopropylamine** as a precursor, detailing its application in the synthesis of key chemical entities, complete with experimental protocols, quantitative data, and mechanistic pathways.

Physicochemical Properties of Diisopropylamine and a Key Derivative

A thorough understanding of the physicochemical properties of **diisopropylamine** and its derivatives is crucial for their effective application in synthesis.

Property	Diisopropylamine (DIPA)	N,N-Diisopropylethylamine (Hünig's Base)
CAS Number	108-18-9[4]	7087-68-5[5]
Molecular Formula	C ₆ H ₁₅ N[4]	C ₈ H ₁₉ N[5]
Molecular Weight	101.19 g/mol [4]	129.24 g/mol [5]
Appearance	Colorless liquid[6]	Colorless to light yellow liquid[7]
Boiling Point	83-84 °C	127 °C[8]
Melting Point	-61 °C[6]	-50 to -46 °C[1]
Density	0.722 g/mL at 25 °C[6]	0.742 g/mL at 25 °C[8]
pKa of Conjugate Acid	11.07[6]	10.75[1]
Solubility in Water	Soluble	Limited (approx. 4 g/L at 20 °C)[1]

Core Applications and Synthesis Protocols

Diisopropylamine serves as a critical starting material for several important classes of compounds. The following sections detail the synthesis of these compounds, providing experimental protocols and mechanistic insights.

Lithium Diisopropylamide (LDA): A Premier Non-Nucleophilic Base

The most prominent application of **diisopropylamine** is as the precursor to Lithium Diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base widely used in organic synthesis for deprotonation reactions, particularly in the formation of enolates.[2][6]

This protocol describes the in-situ preparation of LDA for subsequent reactions.

Materials:

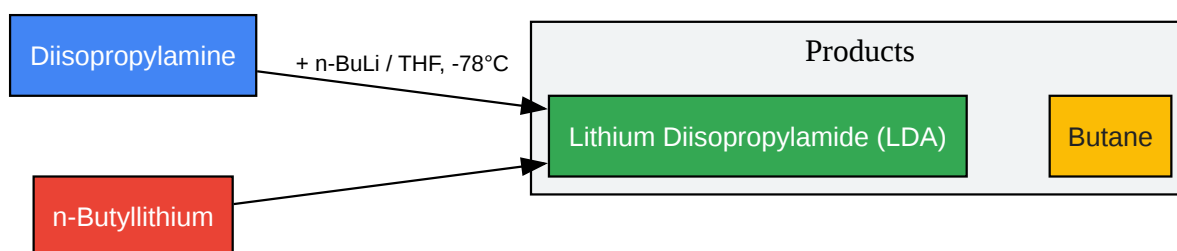
- **Diisopropylamine** (freshly distilled from calcium hydride)

- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL).
- Cool the flask to -78 °C in a dry ice/acetone bath.
- Add **diisopropylamine** (e.g., 1.4 mL, 10 mmol) to the cold THF via syringe.
- Slowly add a solution of n-butyllithium in hexanes (e.g., 6.25 mL of a 1.6 M solution, 10 mmol) dropwise to the stirred solution.
- After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
- The LDA solution is now ready for use in subsequent deprotonation reactions.

Quantitative Data: The formation of LDA from **diisopropylamine** and n-butyllithium is a quantitative reaction, with yields approaching 100%.



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LDA Synthesis Pathway

N,N-Diisopropylethylamine (Hünig's Base): A Sterically Hindered Tertiary Amine

N,N-Diisopropylethylamine, commonly known as Hünig's base, is another crucial reagent synthesized from **diisopropylamine**. It is a non-nucleophilic base used as a proton scavenger in a variety of organic reactions.[7]

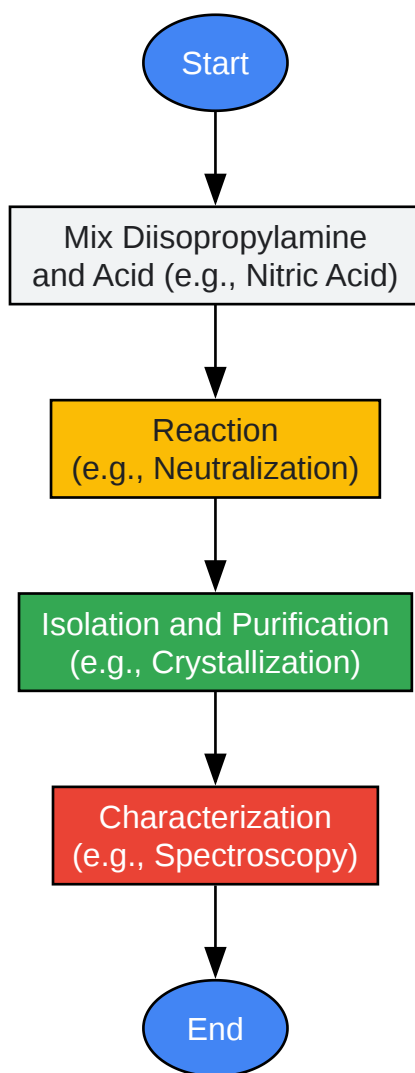
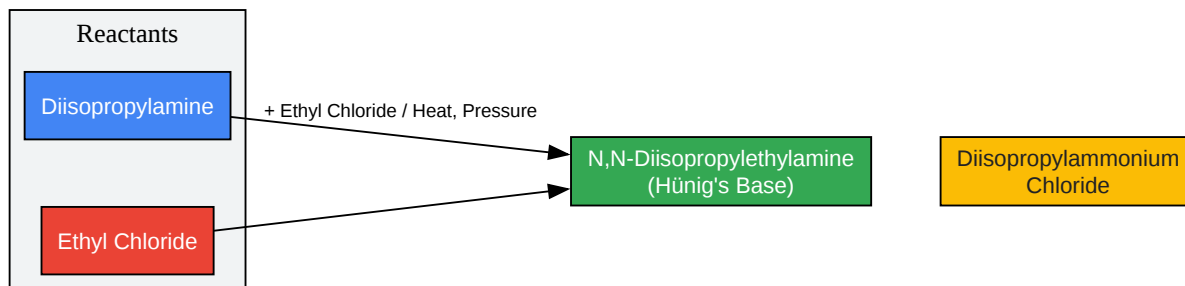
Materials:

- **Diisopropylamine**
- Ethyl chloride
- Potassium iodide (KI) or Sodium iodide (NaI)
- Strongly alkaline solution (e.g., NaOH or KOH)

Procedure:

- In a high-pressure autoclave equipped with a stirring and temperature measuring device, charge **diisopropylamine**, ethyl chloride, and a catalytic amount of an iodide salt (e.g., KI or NaI). The molar ratio of **diisopropylamine** to ethyl chloride is typically between 2:1 and 4:1.
- Seal the autoclave and purge with nitrogen.
- Heat the reaction mixture to a temperature between 130-230 °C, resulting in a pressure of 0.8-2.5 MPa. Maintain these conditions for 4-10 hours.
- After the reaction is complete, cool the autoclave and vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel and add a strongly alkaline solution until the pH of the aqueous layer is between 12.5 and 13.5.
- Separate the organic layer, and purify by distillation to obtain N,N-diisopropylethylamine.

Quantitative Data: This method can produce N,N-diisopropylethylamine in high yields, often exceeding 90%. For example, reacting **diisopropylamine** with paraldehyde and a metal hydride reducing agent has been reported to yield 91.8-94.7%.[9]



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